4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester is a chemical compound that belongs to the class of boronic acids and oxadiazoles It is characterized by the presence of a benzyl group attached to the 5-position of the 1,2,4-oxadiazole ring and a phenylboronic acid moiety esterified with pinacol
Synthetic Routes and Reaction Conditions:
Benzyl-1,2,4-oxadiazole Synthesis: The synthesis of 5-benzyl-1,2,4-oxadiazole typically involves the reaction of benzylamine with carbon disulfide and hydrazine hydrate to form the corresponding benzyl hydrazine derivative, which is then cyclized to form the oxadiazole ring.
Phenylboronic Acid Pinacol Ester Formation: The phenylboronic acid pinacol ester can be synthesized by reacting phenylboronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate reaction conditions, and optimizing the yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the benzyl group to benzaldehyde or benzoic acid.
Reduction: Reduction reactions can convert the oxadiazole ring to a corresponding amine derivative.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various boronic esters or boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alcohols, amines, and carboxylic acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 5-Benzyl-1,2,4-oxadiazole-2-amine.
Substitution: Various boronic esters and boronic acids.
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters are known to participate in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Biochemical Pathways
Boronic acids and their esters are known to participate in the suzuki–miyaura reaction, a type of cross-coupling reaction, which forms a new carbon-carbon bond .
Pharmacokinetics
It is known that these compounds are only marginally stable in water . This could potentially impact their bioavailability.
Result of Action
The formation of new carbon-carbon bonds through the suzuki–miyaura reaction could potentially lead to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and polymers. Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound's boronic acid moiety makes it a candidate for drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Industry: It is utilized in the development of advanced materials, such as sensors and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
Benzyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure but may have different substituents.
Phenylboronic acid derivatives: These compounds contain the phenylboronic acid moiety but lack the oxadiazole ring.
Uniqueness: The combination of the benzyl group and the phenylboronic acid pinacol ester in this compound provides unique chemical properties and reactivity that distinguish it from other similar compounds
Properties
IUPAC Name |
5-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BN2O3/c1-20(2)21(3,4)27-22(26-20)17-12-10-16(11-13-17)19-23-18(25-24-19)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHJUBQKZWXMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.